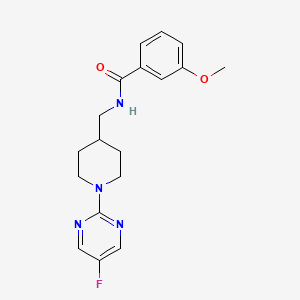

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-25-16-4-2-3-14(9-16)17(24)20-10-13-5-7-23(8-6-13)18-21-11-15(19)12-22-18/h2-4,9,11-13H,5-8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSHFAYCDOLUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under controlled conditions to form 1-(5-fluoropyrimidin-2-yl)piperidine.

-

Methylation: : The next step involves the methylation of the piperidine intermediate. This is done by reacting the intermediate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to yield 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl.

-

Coupling with 3-Methoxybenzoyl Chloride: : The final step involves the coupling of the methylated piperidine intermediate with 3-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can be performed on the fluoropyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.

-

Substitution: : The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide has several applications in scientific research:

-

Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

-

Medicine: : Preliminary studies suggest that this compound could have therapeutic potential. It is being investigated for its effects on certain biological pathways that are relevant to diseases such as cancer and neurological disorders.

-

Industry: : In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Piperidine-Based Analogues

Fentanyl Derivatives ():

Compounds like 2'-fluoroortho-fluorofentanyl and para-methylfentanyl feature piperidin-4-yl groups with phenethyl or arylacetamide substituents. Unlike the target compound, these opioids prioritize lipophilic groups (e.g., fluorophenyl, phenethyl) for μ-opioid receptor binding. The target’s 5-fluoropyrimidine and methoxybenzamide substituents suggest divergent applications, likely favoring kinase inhibition over opioid activity .Goxalapladib ():

This atherosclerosis drug contains a piperidin-4-yl group linked to a naphthyridine core and trifluoromethyl biphenyl. While both compounds share fluorinated substituents, Goxalapladib’s bulkier structure and trifluoromethyl group enhance metabolic stability, whereas the target’s smaller pyrimidine ring may improve membrane permeability .

Benzamide-Containing Compounds

and Compounds:

The compound in includes a benzimidazole-piperidine structure with fluorobenzyl and methoxyphenethyl groups. Its methoxy substituent parallels the target’s 3-methoxybenzamide, suggesting shared solubility advantages. ’s kinase inhibitor features a methoxybenzamide attached to a methylpiperidin-4-yl group, highlighting the role of methoxy groups in hydrogen bonding with kinase active sites .N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)... ():

This dimethyl benzamide derivative lacks fluorine but includes a trifluoromethylpyridine group. The absence of methoxy and fluorine may reduce polarity, impacting solubility compared to the target compound .

Fluorinated Heterocycles

Example 53 ():

This pyrazolo-pyrimidine-chromen compound shares a fluorinated heterocycle (5-fluoro-3-fluorophenyl) but incorporates a chromen-4-one core. The chromen system’s rigidity contrasts with the target’s flexible piperidine-pyrimidine linkage, likely altering target selectivity .Compound:

A complex fluorinated probe with difluoro-pyrrolodiazaborinin and methoxybenzamide groups. Both compounds use fluorine for electronic modulation, but the target’s simpler structure may offer better synthetic accessibility .

Comparative Data Table

Key Findings

Methoxybenzamide Role: The 3-methoxy group improves solubility and hydrogen bonding, a feature shared with kinase inhibitors in .

Piperidine Substitution: Compared to opioid-focused piperidine analogs, the target’s pyrimidine substitution redirects activity toward non-opioid targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.